

# Spectroscopic Data for Ustusolate C: A Technical Guide

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## Compound of Interest

Compound Name: *Ustusolate C*

Cat. No.: *B1163740*

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## Introduction

**Ustusolate C** is a drimane sesquiterpene isolated from the mangrove-derived fungus *Aspergillus ustus* 094102. Its discovery was reported by Gui et al. in the journal *Marine Drugs* in 2018. As a member of the sesquiterpenoid class of natural products, **Ustusolate C** represents a chemical scaffold of interest for potential biological activities. This technical guide provides a summary of the available information on **Ustusolate C** and a generalized framework for its spectroscopic analysis, catering to researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure:

The chemical structure of **Ustusolate C** is characterized by a drimane sesquiterpenoid core.

Molecular Formula:  $C_{23}H_{32}O_6$

Molecular Weight: 404.5 g/mol

While the primary literature citation for **Ustusolate C** exists, the detailed quantitative NMR and MS spectroscopic data are not readily available in the public domain through extensive searches. Therefore, this guide presents a standardized format for the presentation of such

data and outlines generalized experimental protocols typical for the structural elucidation of similar fungal metabolites.

## Spectroscopic Data (Data Not Available - Template)

The following tables are provided as a template for the systematic presentation of the spectroscopic data for **Ustusolate C**, once it becomes available.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Ustusolate C**

Position	$\delta\text{H}$ (ppm)	Multiplicity	J (Hz)
e.g., 1			
e.g., 2			
...			

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Ustusolate C**

Position	$\delta\text{C}$ (ppm)
e.g., 1	
e.g., 2	
...	

**Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Ustusolate C**

Ion	Calculated m/z	Found m/z
e.g., $[\text{M}+\text{H}]^+$		
e.g., $[\text{M}+\text{Na}]^+$		

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a drimane sesquiterpene like **Ustusolate C**, based on standard methodologies in natural

product chemistry.<sup>[1][2][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

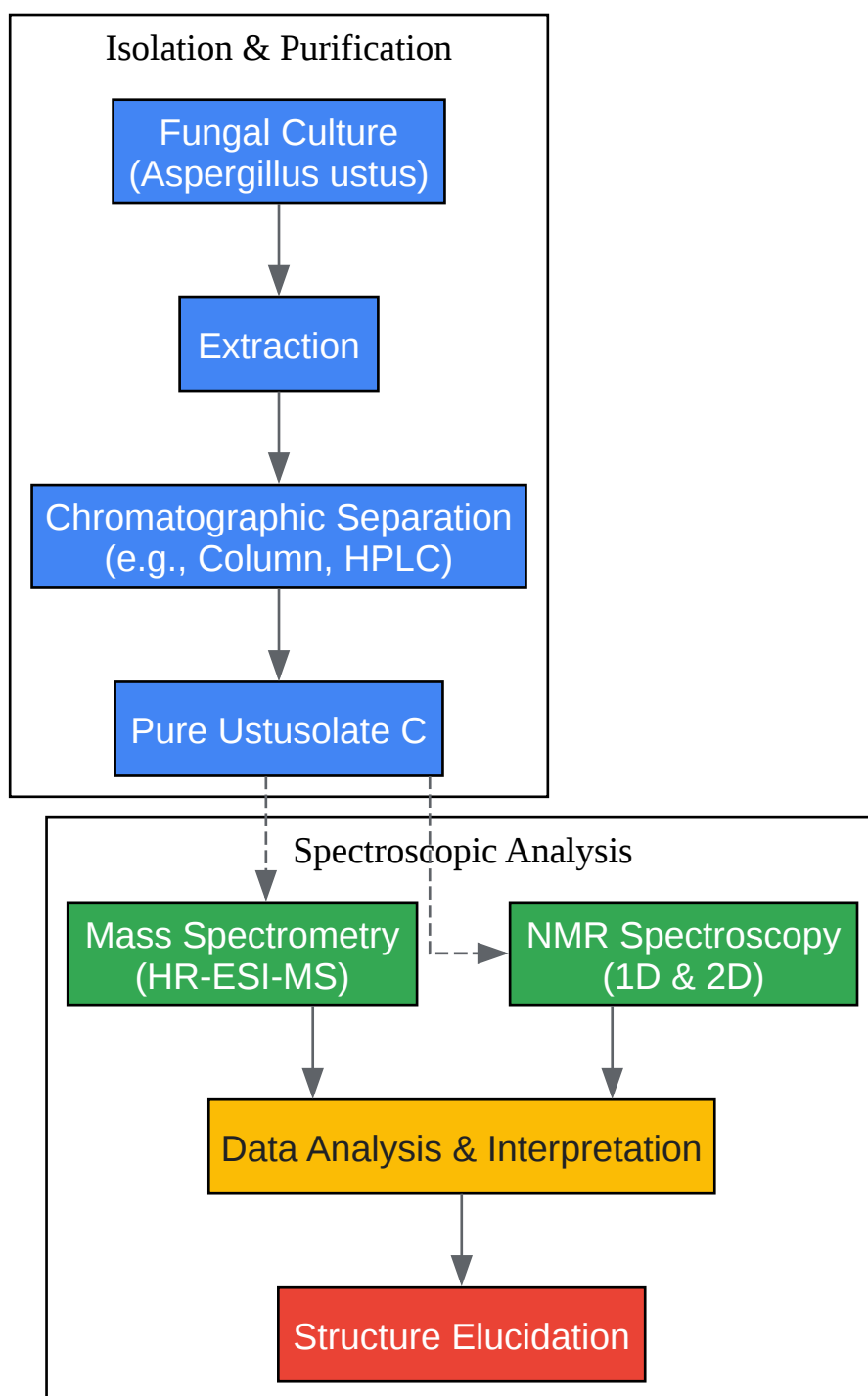
- **Sample Preparation:** An accurately weighed sample of pure **Ustusolate C** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- **Instrumentation:** NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **<sup>1</sup>H NMR:** One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- **<sup>13</sup>C NMR:** One-dimensional carbon NMR spectra, usually proton-decoupled, are acquired to identify the number and types of carbon atoms.
- **2D NMR:** A suite of two-dimensional NMR experiments is conducted for complete structural elucidation:
  - **COSY (Correlation Spectroscopy):** To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
  - **HSQC (Heteronuclear Single Quantum Coherence):** To identify one-bond <sup>1</sup>H-<sup>13</sup>C correlations.
  - **HMBC (Heteronuclear Multiple Bond Correlation):** To determine long-range (2-3 bond) <sup>1</sup>H-<sup>13</sup>C correlations, which is crucial for assembling the carbon skeleton.
  - **NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):** To determine the relative stereochemistry of the molecule through spatial proximities of protons.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signals.

## High-Resolution Mass Spectrometry (HR-ESI-MS)

- **Sample Preparation:** A dilute solution of **Ustusolate C** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is used.
- **Ionization Mode:** ESI can be performed in either positive or negative ion mode, depending on the analyte's ability to be protonated ( $[M+H]^+$ ), form adducts (e.g.,  $[M+Na]^+$ ), or be deprotonated ( $[M-H]^-$ ).
- **Data Acquisition:** The instrument is calibrated using a standard calibrant to ensure high mass accuracy. Data is acquired in full scan mode over an appropriate  $m/z$  range.
- **Data Analysis:** The accurate mass of the molecular ion is used to determine the elemental composition of **Ustusolate C** with high precision.

## Workflow for Isolation and Structure Elucidation

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel fungal metabolite like **Ustusolate C**.



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Workflow for the isolation and structural elucidation of **Ustusolate C**.

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